molecular formula C17H16FN5OS B12394193 NK3R-IN-1

NK3R-IN-1

Cat. No.: B12394193
M. Wt: 357.4 g/mol
InChI Key: NGYCJCKQJNBHTQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NK3R-IN-1 is a compound that acts as an inhibitor of the neurokinin 3 receptor (NK3R). This receptor is a tachykinin receptor that plays a crucial role in the hypothalamic-pituitary-gonadal axis, which is essential for reproductive function. NK3R is widely distributed in various regions of the brain, including the frontal cortex, amygdala, medial septum, and hippocampus, as well as in other organs such as the ovaries, uterus, and digestive system .

Preparation Methods

The synthesis of NK3R-IN-1 involves the creation of imidazolepiperazine derivatives. One efficient method for synthesizing these derivatives is through gold(I)-catalyzed domino cyclization of an amidrazone substrate with a terminal alkyne. This method also allows for the conversion of amidoxime congeners into oxadiazolopiperazine derivatives in the presence of a gold catalyst . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

NK3R-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-chlorosuccinimide (NCS), dimethylformamide (DMF), and triethylamine (Et3N). The reaction conditions typically involve moderate temperatures and specific solvents to ensure the desired transformations. Major products formed from these reactions include various piperazine and diazepine derivatives .

Scientific Research Applications

NK3R-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used to study the role of NK3R in reproductive function and its potential as a therapeutic target for conditions such as menopausal hot flashes. The compound has shown promise in reducing hot flash frequency and severity in clinical trials . In biology, this compound is used to investigate the signaling pathways and molecular mechanisms involving NK3R, providing insights into its role in various physiological processes .

Properties

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C17H16FN5OS/c1-10-14-9-19-15(16-20-11(2)21-25-16)23(14)8-7-22(10)17(24)12-3-5-13(18)6-4-12/h3-6,9-10H,7-8H2,1-2H3/t10-/m1/s1

InChI Key

NGYCJCKQJNBHTQ-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1C2=CN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C

Canonical SMILES

CC1C2=CN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C

Origin of Product

United States

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